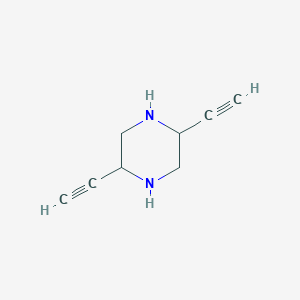
2,5-Diethynylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine,2,5-diethynyl-(9ci): is an organic compound characterized by the presence of a piperazine ring substituted with ethynyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine,2,5-diethynyl-(9ci) typically involves the introduction of ethynyl groups onto the piperazine ring. One common method is the palladium-catalyzed coupling reaction, where piperazine is reacted with ethynyl halides under mild conditions. This method provides good yields and is operationally simple .
Industrial Production Methods: Industrial production of Piperazine,2,5-diethynyl-(9ci) may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and application .
Chemical Reactions Analysis
Types of Reactions: Piperazine,2,5-diethynyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl-substituted piperazines.
Substitution: Formation of various substituted piperazines depending on the reagents used.
Scientific Research Applications
Piperazine,2,5-diethynyl-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Piperazine,2,5-diethynyl-(9ci) involves its interaction with specific molecular targets. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Piperazine: A simpler analog without ethynyl substitutions.
1,4-Diazacyclohexane: Another piperazine derivative with different substituents.
Hexahydropyrazine: A related compound with a similar ring structure but different functional groups.
Uniqueness: Piperazine,2,5-diethynyl-(9ci) is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
73614-73-0 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2,5-diethynylpiperazine |
InChI |
InChI=1S/C8H10N2/c1-3-7-5-10-8(4-2)6-9-7/h1-2,7-10H,5-6H2 |
InChI Key |
OUQCVEMTNBWUFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CNC(CN1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
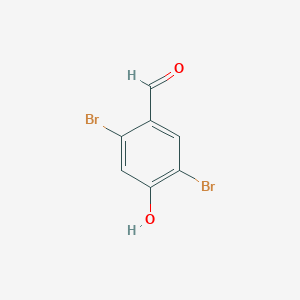
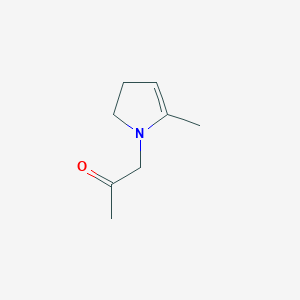
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)

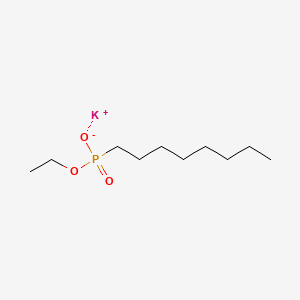

![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
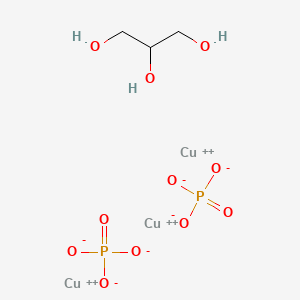
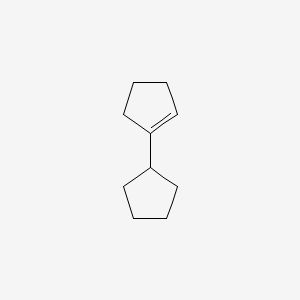
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)


